molecular formula C17H20N4S2 B2954321 3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 477863-56-2

3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2954321
CAS No.: 477863-56-2
M. Wt: 344.5
InChI Key: LAHCZENOWPBTJG-UHFFFAOYSA-N
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Description

3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H20N4S2 and its molecular weight is 344.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic and sulfur-containing compounds .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets through its aromatic rings and sulfur-containing groups. The tert-butyl group may provide steric hindrance, influencing the compound’s binding affinity and selectivity

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the lack of specific information in the search results, it’s difficult to provide a detailed description of these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s sulfur-containing groups might be sensitive to oxidation under certain conditions .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S2/c1-17(2,3)13-8-6-12(7-9-13)11-23-16-20-19-15(21(16)18)14-5-4-10-22-14/h4-10H,11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHCZENOWPBTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.